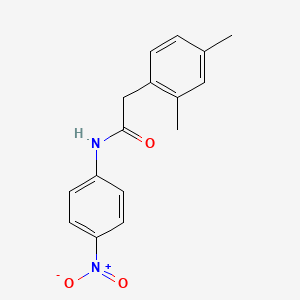

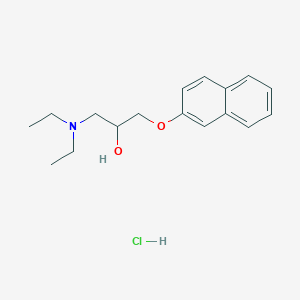

![molecular formula C14H16N4O4S B2796099 methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate CAS No. 2034401-62-0](/img/structure/B2796099.png)

methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazolo[1,5-a]pyrazin-4(5H)-ones, which are structurally similar to the compound you mentioned, are important derivatives of a corresponding biheteroaromatic system due to their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds . These compounds have been extensively studied in the biomedical field, leading to the discovery of various receptor antagonists, modulators, and inhibitors .

Synthesis Analysis

The synthesis of similar compounds involves a sequential structural modification of the pyrazolopyrazinone fragment, with the key step being the selective iodination of position 7 in pyrazolo[1,5-a]pyrazinones . Their carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution, yielding methyl 4-oxo-4,5-dihydropyrazolo-[1,5-a]pyrazine-7-carboxylates, which are transformed into the corresponding carboxylic acids by alkaline hydrolysis .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

The chemical reactions involving similar compounds include regioselective reactions with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus .Wissenschaftliche Forschungsanwendungen

Antimitotic Agents and Biological Activity

- Antimitotic Properties and Chiral Isomers : A study on the metabolism of ethyl [5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl]carbamate (1) revealed the formation of hydroxylated metabolites that were further methylated. The S- and R-isomers of the resulting compound showed activity in various biological systems, with the S-isomer being more potent. This work highlights the significance of stereochemistry in biological activity and antimitotic properties Temple & Rener, 1992.

Synthesis and Antimicrobial Activity

- Novel Heterocycles Synthesis : Research on the treatment of 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride led to the synthesis of various novel heterocycles. These compounds exhibited antimicrobial activities, showcasing the potential for developing new therapeutic agents El‐Emary et al., 2002.

Biological Activities of Pyrazole Derivatives

- Herbicidal and Insecticidal Activities : A series of N-phenylpyrazolyl aryl methanones derivatives were synthesized and evaluated for their biological activities. Some compounds displayed favorable herbicidal and insecticidal activities, indicating their potential use in agricultural applications Wang et al., 2015.

Synthetic Transformations

- Oxidation and Condensation Reactions : The oxidation of methyl (4-acetylphenyl)carbamate with selenium dioxide led to the synthesis of methyl [4-(oxoacetyl)phenyl]carbamate. This compound underwent further reactions to produce various derivatives, demonstrating the versatility of synthetic methods in generating novel compounds Velikorodov & Shustova, 2017.

Anticancer and Antimicrobial Activities

- Anticancer and Metabolite Alterations : Ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, known to bind cellular tubulin and exhibit cytotoxic activity, were studied for their metabolism and analogues were synthesized to explore the structure-activity relationship. Alterations in the carbamate group affected the biological activity, highlighting the importance of structural features in medicinal chemistry Temple et al., 1989.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on similar compounds could involve developing a convenient method to obtain previously unexplored pyrazolo[1,5-a]pyrazin-4(5H)-ones with synthetically potent methoxycarbonyl and carboxyl groups at position 7 . This could potentially lead to the design of new synthetic platforms with significance in combinatorial and medicinal chemistry .

Eigenschaften

IUPAC Name |

methyl N-[4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S/c1-22-14(19)16-11-2-4-13(5-3-11)23(20,21)17-8-9-18-12(10-17)6-7-15-18/h2-7H,8-10H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJCVYJGWWLNQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=CC=N3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

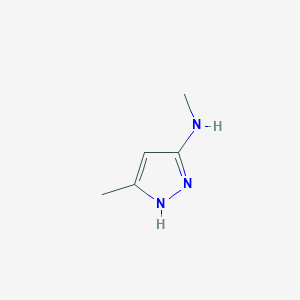

![4-(Cyclobutanecarbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2796016.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2796018.png)

![2-Chloro-N-[2-(1,4-dioxan-2-yl)ethyl]acetamide](/img/structure/B2796019.png)

![1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2796024.png)

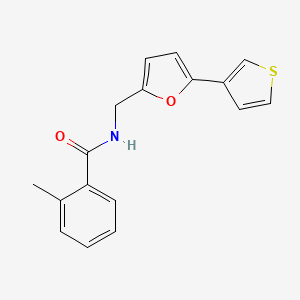

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2796030.png)

![N-cyclohexyl-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2796032.png)

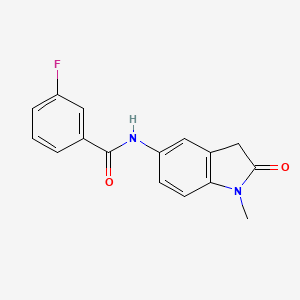

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2796039.png)